PNMT Inhibitory Potency: Quantified Weakness Differentiates from Potent, Selective Inhibitors
In a direct in vitro enzymatic assay, [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine was tested for its inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) [1]. The compound exhibited a high inhibition constant (Ki) of 1.11 x 10^6 nM (equivalent to 1.11 mM), indicating extremely weak binding affinity [1]. This value starkly contrasts with established PNMT inhibitors, such as 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, which demonstrates a Ki of 300 nM (0.3 µM) . This ~3,700-fold difference in potency confirms that this compound is not a viable candidate for pharmacological inhibition of PNMT, differentiating its utility from more potent tool compounds in this target class.
| Evidence Dimension | In vitro inhibition of Phenylethanolamine N-Methyltransferase (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11 x 10^6 nM (1.11 mM) |
| Comparator Or Baseline | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Ki = 300 nM (0.3 µM) |
| Quantified Difference | ~3,700-fold weaker affinity |
| Conditions | In vitro enzymatic assay; target source not specified in original record [1] |
Why This Matters
This negative data is critical for procurement: it prevents the misapplication of this compound as a PNMT inhibitor tool, saving resources and ensuring researchers select a correctly potent compound for this specific target.
- [1] BindingDB. BDBM50367284: CHEMBL291584 - [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine. Affinity Data: Ki = 1.11E+6 nM for PNMT. Accessed April 2026. View Source
